1-[4-Hydroxy-2-methyl-5-(propan-2-YL)phenyl]propan-1-one
Description
1-[4-Hydroxy-2-methyl-5-(propan-2-yl)phenyl]propan-1-one is an aromatic hydroxyketone with a propan-1-one backbone attached to a substituted phenyl ring. The phenyl group features hydroxyl (-OH) at position 4, methyl (-CH₃) at position 2, and isopropyl (-CH(CH₃)₂) at position 5 (relative to the ketone attachment point). The compound’s molecular formula is C₁₃H₁₈O₂, with a molecular weight of 206.27 g/mol (calculated from atomic masses).
Aromatic hydroxyketones are often studied for their roles in polymer stabilization and biological activity.
Properties
CAS No. |
37847-36-2 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O2/c1-5-12(14)11-7-10(8(2)3)13(15)6-9(11)4/h6-8,15H,5H2,1-4H3 |
InChI Key |
KWYHUAUCDNJKOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1C)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Hydroxy-2-methyl-5-(propan-2-YL)phenyl]propan-1-one typically involves the reaction of 4-hydroxy-2-methyl-5-(propan-2-yl)benzaldehyde with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[4-Hydroxy-2-methyl-5-(propan-2-YL)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[4-Hydroxy-2-methyl-5-(propan-2-YL)phenyl]propan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-[4-Hydroxy-2-methyl-5-(propan-2-YL)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous structures, highlighting substituent variations, molecular properties, and applications:
Key Observations:
The isopropyl group at position 5 introduces steric bulk, which may reduce reactivity in electrophilic substitution reactions compared to smaller substituents (e.g., -Cl in 1-(2-chlorophenyl)propan-1-one) .
Biological Activity: Pyrazoline derivatives (e.g., 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one) exhibit antimicrobial and anticancer activities , suggesting that the target compound’s ketone moiety could be explored for similar applications. The tridecanone analog (C₂₃H₃₈O₂) demonstrates Bcl-2 inhibition , implying that chain length modulates biological activity; the shorter propanone chain in the target may affect bioavailability.
Molecular docking studies on 1-(2-chlorophenyl)propan-1-one provide a methodology framework for investigating the target’s interactions with biological targets.
Future Research Directions
Biological Screening : Test the target compound for antimicrobial, anticancer, and antioxidant activities observed in pyrazoline and chalcone analogs .
Computational Modeling : Use DFT to predict thermodynamic stability and reactivity indices.
Polymer Chemistry: Evaluate its efficacy as a stabilizer for propene polymers, leveraging insights from the tridecanone analog .
Biological Activity
1-[4-Hydroxy-2-methyl-5-(propan-2-YL)phenyl]propan-1-one, also known as a derivative of phloretin, has garnered attention in recent years for its potential biological activities. This compound is structurally related to various flavonoids and phenolic compounds, which are well-known for their diverse pharmacological effects. This article delves into the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C13H18O2
- Molecular Weight : 206.28 g/mol
- CAS Number : 857983-32-5
Synthesis and Structural Characterization
The synthesis of 1-[4-Hydroxy-2-methyl-5-(propan-2-YL)phenyl]propan-1-one typically involves the modification of phloretin derivatives through various chemical reactions such as alkylation and oxidation. These processes yield compounds that can be characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structure and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-[4-Hydroxy-2-methyl-5-(propan-2-YL)phenyl]propan-1-one. In vitro evaluations demonstrated that this compound exhibits moderate cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer), SPC-A1 (lung cancer), and A549 (lung adenocarcinoma). The IC50 values for these cell lines indicate significant growth inhibition, suggesting that this compound may serve as a promising lead for anticancer drug development .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 0.839 |
| SPC-A1 | 19 |
| A549 | 23 |
These findings suggest that the compound's structure contributes to its potency, with hydroxyl groups playing a crucial role in enhancing its biological activity .
The proposed mechanism by which 1-[4-Hydroxy-2-methyl-5-(propan-2-YL)phenyl]propan-1-one exerts its effects involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This includes the modulation of cell cycle regulators and pro-apoptotic factors, which ultimately leads to increased cell death in malignant cells .
Case Studies
In a comparative study involving various phloretin derivatives, it was found that those with additional hydroxyl groups exhibited enhanced cytotoxicity. This aligns with the structure of 1-[4-Hydroxy-2-methyl-5-(propan-2-YL)phenyl]propan-1-one, which possesses multiple hydroxyl functionalities that may contribute to its biological efficacy .
Q & A
What are the optimal synthetic routes for 1-[4-Hydroxy-2-methyl-5-(propan-2-YL)phenyl]propan-1-one, and how can reaction conditions be optimized to improve yield?
Basic Synthesis Methodology
The compound can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. Evidence from analogous furanone syntheses suggests using hydroxy-substituted acetophenones and aldehydes under acidic or basic conditions. For example, optimizing solvent polarity (e.g., ethanol or dichloromethane), temperature (60–80°C), and catalyst (e.g., NaOH or HCl) can enhance yields. Post-synthesis purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended to isolate the target compound .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?
Basic Characterization
X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in pyrazol-1-one derivatives . Complement this with NMR (¹H and ¹³C) to verify substituent positions and FT-IR for functional group identification (e.g., carbonyl at ~1700 cm⁻¹). For complex stereochemistry, use 2D NMR (COSY, HSQC) and compare experimental data with computational predictions (DFT) to resolve ambiguities .
How does the stability of this compound vary under different pH and temperature conditions, and what methodologies are recommended for accelerated stability testing?
Advanced Stability Analysis
Conduct accelerated degradation studies by exposing the compound to pH extremes (1–13) and elevated temperatures (40–80°C). Monitor degradation kinetics via HPLC with UV detection (λ = 254 nm) and identify byproducts using LC-MS. For solid-state stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition thresholds. Store samples in inert atmospheres (N₂) at 4°C to minimize oxidation .
What experimental designs are appropriate for assessing the biological activity of this compound in antimicrobial assays?
Advanced Biological Screening
Adopt a randomized block design with split-plot arrangements to test antimicrobial efficacy. Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–100 µg/mL) in Mueller-Hinton broth and measure minimum inhibitory concentrations (MICs) via microdilution assays. Include positive controls (e.g., ampicillin) and validate results with triplicate experiments. Statistical analysis (ANOVA) should account for inter-batch variability .
How can researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?
Advanced Data Contradiction Analysis
Discrepancies in NMR or IR spectra often arise from tautomerism or crystallographic packing effects. Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism). For crystallographic mismatches, refine structural models using software like SHELXL and cross-validate with Hirshfeld surface analysis. Computational simulations (e.g., Gaussian or ORCA) can reconcile experimental and theoretical data by accounting for solvent effects .
What methodologies are employed to evaluate the environmental fate and ecotoxicological effects of this compound?
Advanced Environmental Impact Assessment
Long-term ecological studies should follow protocols like those in Project INCHEMBIOL, which assess abiotic/biotic transformations and bioaccumulation. Use HPLC-MS to quantify environmental persistence in water/soil matrices. For ecotoxicity, conduct Daphnia magna or Danio rerio assays at sublethal concentrations (EC₅₀). Model partition coefficients (log Kow) via shake-flask methods to predict bioavailability .
What protocols are recommended for establishing purity benchmarks and analytical standards for this compound?
Advanced Analytical Standardization
Validate purity using HPLC with a C18 column and mobile phase (acetonitrile:water, 70:30). Calibrate against certified reference materials (CRMs) and quantify impurities via peak area normalization. For trace metal analysis, employ ICP-MS. Document method validation parameters (LOQ, LOD, linearity) per ICH guidelines. Ensure batch-to-batch consistency using statistical process control (SPC) charts .
Which computational and experimental approaches are most effective for elucidating reaction mechanisms involving this compound?
Advanced Mechanistic Studies
Combine kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹⁸O) to track reaction pathways. Use DFT calculations (B3LYP/6-31G*) to model transition states and compare with experimental activation energies. For photochemical reactions, employ time-resolved spectroscopy (UV-Vis, fluorescence) to identify intermediates. Synchrotron X-ray diffraction can capture transient crystalline phases during solid-state reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
